Phenyltin trichloride
Overview
Description
Synthesis Analysis
Phenyltin trichloride can be synthesized through various methods, including the reaction of phenyltin trichloride with different reagents to form complex compounds. For instance, its reaction with K8[gamma-SiW(10)O(36)].xH2O leads to the formation of a new heteropolyanion characterized by its unique molecular structure (PhSnOH(2))(2)(gamma-SiW(10)O(36))(2)(-) (Xin & Pope, 1996). Additionally, the electrochemical behavior of phenyltin trichloride has been explored, revealing a single major polarographic wave corresponding to a three-electron reduction process to form phenyltin free radicals (Fleet & Fouzder, 1979).
Molecular Structure Analysis
The molecular structure of phenyltin trichloride and its derivatives has been extensively studied. X-ray crystallography has established the structures of several phenyltin trichloroacetate complexes, revealing a variety of coordination modes and geometries, including monomeric, dimeric, and hexatin compounds with diverse structural features (Alcock & Roe, 1989).
Chemical Reactions and Properties
Phenyltin trichloride undergoes a range of chemical reactions, including hydrolysis and polymerization. Its reactivity has been a subject of interest for developing analytical methods for its determination in formulations and trace levels (Fleet & Fouzder, 1979).
Scientific Research Applications
Electrochemical Behavior and Analytical Methods : Phenyltin trichloride demonstrates a single major polarographic wave in electrochemical studies, indicating a three-electron reduction process forming phenyltin free radicals. Analytical methods for determining Phenyltin trichloride at formulation, trace levels, and in the presence of other phenyltin compounds have been developed (Fleet & Fouzder, 1979).
Biological Effects on Insects : It has been found to inhibit the growth and digestive enzymes of Tribolium confusum larvae, an effect attributed to its antifeeding properties and potential inhibition of gut protease activity (Ishaaya & Casida, 1975).
Chemical Synthesis and Structural Studies : Phenyltin trichloride is used in the synthesis of organotin derivatives of heteropolytungstates. These compounds have been characterized by various methods including X-ray crystallography and NMR spectroscopy, revealing insights into their molecular structures (Sazani, Dickman, & Pope, 2000).
NMR Spectroscopy : The proton spectra of phenyltin trichloride, including tin satellites, have been analyzed in isotropic and oriented solvents, providing detailed information on proton-proton and proton-tin coupling constants (Diehl & Amrein, 1982).
Organometallic Chemistry : Its reaction with other organic compounds leads to the formation of various organotin hydrides, which are of interest in organometallic chemistry (Schumann, 1983).
Formation of Polyoxometalate Derivatives : Phenyltin trichloride is used in the preparation of phenyltin tungstosilicate derivatives, characterized by elemental analysis, infrared spectroscopy, multinuclear NMR, and X-ray crystallography (Xin & Pope, 1996).
Metabolism Studies : Gas chromatographic determination of organotin compounds, including phenyltin, is crucial in studying the metabolism of these compounds in rats (Ohhira & Matsui, 1992).
Thermolysis Research : The thermal degradation of phenyltin trichloride has been studied, revealing the formation of biphenyl and tin(II) chloride among other products, providing insights into its thermal stability and decomposition pathways (Chandrasiri & Wilkie, 1993).
Crystallography and Synthesis : Phenyltin trichloride is involved in the synthesis of various complexes, whose structures have been established through X-ray crystallography, enhancing our understanding of organotin chemistry (Alcock & Roe, 1989).
Environmental Monitoring : It's important in the simultaneous determination of organotin compounds, including phenyltin, in aquatic environments, aiding in environmental monitoring and pollution studies (Harino, Fukushima, & Tanaka, 1992).
Safety And Hazards
Phenyltin trichloride is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid release to the environment, and protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Relevant Papers One of the relevant papers retrieved discusses the quantitation of trace levels of phenyltin compounds using high performance thin layer chromatography . Another paper provides insights into the electrochemical behavior of organotin compounds .
properties
IUPAC Name |
trichloro(phenyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGEXSQACVGEC-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074455 | |
Record name | Monophenyltin trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyltin trichloride | |
CAS RN |
1124-19-2 | |
Record name | Phenyltin trichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stannane, trichlorophenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1124-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92617 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Monophenyltin trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichlorophenylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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